molecular formula C21H20O5 B4044967 ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B4044967
M. Wt: 352.4 g/mol
InChI Key: VCUWZSCWDYUYOC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate is 352.13107373 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been a subject of interest due to its unique structural and chemical properties. Research by Jyothi et al. (2017) focused on the synthesis, characterization, and crystal structure analysis of a closely related compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate. This compound was synthesized and characterized using NMR, IR, and mass spectral studies, with its structure confirmed by single-crystal X-ray diffraction. The study highlighted the compound's crystal structure, exhibiting C–H•••O intermolecular interactions that contribute to a three-dimensional architecture, and identified H…H bonding as a major contributor to crystal packing (Jyothi et al., 2017).

Antibacterial Activity

Rani (2017) synthesized a compound structurally similar to ethyl (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, focusing on its potential antibacterial properties. The synthesized compound, Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate, demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. The study provides insights into the potential of such compounds in developing new antibacterial agents (Rani, 2017).

Anti-inflammatory and Antioxidant Activities

A study by Makkar and Chakraborty (2018) on a derivative from the red seaweed Gracilaria opuntia, possessing a structure similar to the ethyl (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, revealed significant anti-inflammatory and antioxidative activities. The compound demonstrated inhibition of pro-inflammatory cyclooxygenase and lipoxygenase, suggesting potential for safer anti-inflammatory applications compared to traditional NSAIDs. Additionally, its antioxidative activity was comparable to synthetic antioxidants, highlighting its potential in medicinal chemistry (Makkar & Chakraborty, 2018).

Chemosensor Development

Research into the development of chemosensors based on coumarin derivatives, such as ethyl(E)-2-((2-((2-(7-(diethylamino)-2-oxo-2H-chromene-3-carbonyl)hydrazono)methyl)quinolin-8-yl)oxy)acetate, has shown promising results for the selective detection of metal ions like Pb2+. Meng et al. (2018) synthesized a fluorescent chemosensor exhibiting an “on–off” fluorescence response to Pb2+, highlighting the potential of such compounds in environmental monitoring and safety applications (Meng et al., 2018).

These studies collectively indicate the versatility of ethyl (4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate and its derivatives in various scientific applications, including synthesis and characterization, antibacterial activity, anti-inflammatory and antioxidant properties, and chemosensor development. The potential for further exploration in these areas remains significant, offering promising avenues for future research and application development.

Properties

IUPAC Name

ethyl 2-(4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-14-12-19(22)26-18-13-16(10-11-17(14)18)25-20(21(23)24-4-2)15-8-6-5-7-9-15/h5-13,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWZSCWDYUYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.